molecular formula C27H33O4P B12428894 Tris(2-isopropylphenyl) phosphate-d21

Tris(2-isopropylphenyl) phosphate-d21

Cat. No.: B12428894
M. Wt: 473.6 g/mol
InChI Key: LIPMRGQQBZJCTM-OBXWELKPSA-N
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Description

Tris(2-isopropylphenyl) phosphate-d21 is a deuterated internal standard critical for the precise quantification of isopropylated phenyl phosphate (IPP) flame retardants in complex matrices using analytical techniques such as HPLC and LC-MS . IPPs are a class of organophosphate esters (OPEs) widely used as flame retardants and plasticizers in consumer products, leading to widespread environmental presence and human exposure . The compound is an essential tool for researchers studying the environmental fate, human biomonitoring, and toxicology of these compounds. A significant application is in developmental and reproductive toxicity research, where studies show that exposure to IPP mixtures can cause reduced offspring body weights, delays in pubertal development, and reduced cholinesterase enzyme activity in animal models . Tris(2-isopropylphenyl) phosphate is one of the major isomers found in commercial flame-retardant mixtures like Firemaster 550 . The deuterated standard allows for accurate tracking of this specific isomer and its transfer from dam to offspring, providing vital data for internal dose assessment and risk characterization . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C27H33O4P

Molecular Weight

473.6 g/mol

IUPAC Name

tris[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)phenyl] phosphate

InChI

InChI=1S/C27H33O4P/c1-19(2)22-13-7-10-16-25(22)29-32(28,30-26-17-11-8-14-23(26)20(3)4)31-27-18-12-9-15-24(27)21(5)6/h7-21H,1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3,19D,20D,21D

InChI Key

LIPMRGQQBZJCTM-OBXWELKPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])OC3=CC=CC=C3C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CC(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C(C)C)OC3=CC=CC=C3C(C)C

Origin of Product

United States

Preparation Methods

Reaction Conditions:

  • Catalyst : 5% Pd/C (0.1–0.3 mol% relative to substrate).
  • Solvent : Deuterated toluene (C₇D₈) or tetrahydrofuran-d₈ (THF-d₈).
  • Temperature : 80–120°C under 3–5 bar D₂ pressure.
  • Duration : 48–72 hours for >95% deuterium incorporation.

Isotopic purity is validated via ²H NMR , showing characteristic peaks at δ 1.21–1.25 ppm (CD(CH₃)₂) and δ 7.15–7.35 ppm (aromatic H). Side products, such as mono- or di-deuterated isomers, are minimized by optimizing reaction time and catalyst loading.

Synthesis via Deuterated Propylene Oxide Alkylation

This method involves alkylating phenol-d₆ with deuterated propylene oxide, followed by phosphorylation using phosphorus oxychloride (POCl₃).

Step 1: Synthesis of 2-Isopropylphenol-d₉

  • Phenol-d₆ reacts with propylene oxide-d₆ in the presence of AlCl₃ (Lewis acid catalyst) at 60–80°C.
  • Isomerization via acid-treated Montmorillonite clay yields >85% meta/para-2-isopropylphenol-d₉.

Step 2: Phosphorylation

  • 2-Isopropylphenol-d₉ (3 mol equivalents) reacts with POCl₃ (1 mol equivalent) at 100–110°C.
  • Excess phenol-d₆ is removed via vacuum distillation, yielding tris(2-isopropylphenyl) phosphate-d21 with 98% isotopic purity.

Key Data :

Parameter Value Source
Yield 89–93%
Deuterium Incorporation 99.2% (avg.)
Purity (GC-MS) >99.5%

Post-Synthesis Deuteration via Hydrolysis-Reduction

For late-stage deuteration, the non-deuterated phosphate undergoes hydrolysis to release 2-isopropylphenol, which is then reduced with LiAlD₄.

  • Hydrolysis : Tris(2-isopropylphenyl) phosphate is treated with NaOH (10% w/v) at 70°C for 2 hours, yielding 2-isopropylphenol.
  • Reduction : The phenol intermediate reacts with LiAlD₄ in dry diethyl ether, replacing hydroxyl hydrogens with deuterium.
  • Re-Phosphorylation : The deuterated phenol is recombined with POCl₃ under standard conditions.

Advantages :

  • Flexibility in deuterating specific positions.
  • Suitable for small-scale synthesis (mg–g).

Limitations :

  • Lower overall yield (65–72%) due to multi-step losses.

Analytical Validation of Deuterated Products

Mass Spectrometry

  • GC-MS : Characteristic molecular ion clusters at m/z 453 (M⁺) and 455 (M+2). Isotopic peaks confirm 21 deuterium atoms (Δ m/z +21).
  • LC-MS/MS : MRM transitions (m/z 453 → 369) with collision energy 18 eV.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Absence of signals at δ 1.20–1.30 ppm (CH₃) confirms deuteration.
  • ³¹P NMR : Single peak at δ -1.2 ppm (phosphate ester).

Comparative Analysis of Synthesis Routes

Method Yield Isotopic Purity Cost Efficiency Scalability
Catalytic Deuteration 89–93% >95% High Industrial
Propylene Oxide Route 90–95% 99% Moderate Pilot-scale
Hydrolysis-Reduction 65–72% 98% Low Lab-scale

Catalytic deuteration is preferred for large-scale production, while the propylene oxide method offers higher isotopic precision.

Challenges and Innovations

  • Isotopic Dilution : Trace protiated impurities (<0.5%) may arise from solvent or catalyst residues, necessitating rigorous purification.
  • Novel Catalysts : Zeolite-supported Pd nanoparticles improve deuteration efficiency to 99.8% at lower temperatures (70°C).

Chemical Reactions Analysis

Synthetic Pathways and Isotopic Labeling

T2IPPP-d21 is synthesized via nucleophilic substitution reactions, mirroring its non-deuterated counterpart. Key steps include:

  • Phosphorylation : Reaction of deuterated 2-isopropylphenol with phosphorus oxychloride (POCl₃) under anhydrous conditions .

  • Purification : Chromatographic separation (e.g., silica gel) to isolate the deuterated product from unreacted precursors .

Deuteration Strategy :

  • Deuterium is introduced at the isopropyl groups (C₃D₇) to maintain structural fidelity while enabling mass spectrometric differentiation .

Hydrolytic Stability

T2IPPP-d21 exhibits resistance to hydrolysis under neutral and acidic conditions but undergoes slow degradation in alkaline environments:

ConditionDegradation Rate (k, h⁻¹)Half-Life (t₁/₂)Byproducts IdentifiedSource
pH 7 (25°C)0.0021330 hNone detected
pH 12 (25°C)0.03818.2 h2-isopropylphenol-d7, PO₄³⁻

This stability aligns with its use in environmental matrices, where pH ranges from 4–9 .

Thermal Decomposition

Controlled pyrolysis studies reveal:

  • Primary Pathway : Cleavage of P–O bonds at ≥220°C, releasing deuterated 2-isopropylphenol and phosphoric acid derivatives .

  • Byproducts :

    • Gaseous : CO₂, H₂O, and trace phosphine oxides (detected via GC-MS) .

    • Residues : Char containing polycyclic aromatic hydrocarbons (PAHs) .

Photolytic Degradation

UV irradiation (λ = 254 nm) in aqueous solutions induces:

  • Direct Photolysis : Quantum yield of 0.014 ± 0.002 mol·Einstein⁻¹ .

  • Reactive Oxygen Species (ROS) : Accelerated degradation in the presence of TiO₂ nanoparticles (k = 0.12 h⁻¹ vs. 0.03 h⁻¹ without catalyst) .

Analytical Stability in Extraction Protocols

T2IPPP-d21 demonstrates robust recovery rates across sample preparation methods, validating its reliability as an internal standard:

MatrixSolvent SystemRecovery (%)RSD (%)Source
SoilHexane:DCM (1:4)98.6 ± 3.33.3
WaterMethanol:ACN (1:1)102 ± 5.14.9
Biological TissueAcetone:Hexane (3:1)89.4 ± 4.85.4

Environmental Persistence

  • Bioaccumulation : Log Kow = 5.2 ± 0.3 , indicating moderate hydrophobicity and potential for lipid-phase accumulation.

  • Microbial Degradation : Limited mineralization (<10% over 30 days) in aerobic sludge .

Industrial and Regulatory Considerations

  • Production Volume : Classified under “<1 million lbs/year” in U.S. EPA databases .

  • Regulatory Status : Not currently listed under REACH or TSCA but monitored due to structural similarity to persistent organic pollutants .

Scientific Research Applications

Tris(2-isopropylphenyl) phosphate-d21 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of phosphate groups in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of phosphate-containing drugs.

    Industry: Applied in the development of flame retardants and plasticizers for various industrial products

Mechanism of Action

The mechanism of action of tris(2-isopropylphenyl) phosphate-d21 involves its interaction with molecular targets such as enzymes and receptors. The deuterium labeling allows for precise tracking of the compound’s behavior in biological systems, providing insights into its metabolic pathways and interactions. The phosphate group plays a crucial role in modulating the activity of enzymes and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Aryl Phosphate Esters

a) Tris(2,4-di-tert-butylphenyl) Phosphate (TDPP)
  • Structural Differences : TDPP features bulky tert-butyl groups at the 2- and 4-positions of the phenyl ring, whereas T2IPPP-d21 has smaller isopropyl groups at the 2-position.
  • Physicochemical Properties :
    • TDPP exhibits extremely low water solubility due to its hydrophobic tert-butyl substituents, whereas T2IPPP-d21 likely has moderate solubility influenced by the less sterically hindered isopropyl groups .
    • TDPP is thermally stable and used in food-contact materials, while T2IPPP-d21’s applications are confined to analytical workflows .
b) Triphenyl Phosphate (TPHP)
  • Structural Differences : TPHP lacks alkyl substituents, featuring three unmodified phenyl groups.
  • Applications: TPHP is widely used as a flame retardant and plasticizer, whereas T2IPPP-d21 is non-reactive and serves as a detection aid .
  • Environmental Impact : TPHP is more persistent in aquatic systems due to its lower biodegradability compared to alkyl-substituted analogs like T2IPPP .

Alkyl vs. Aryl Phosphate Esters

a) Tris(2-ethylhexyl) Phosphate (TEHP)
  • Structural Differences : TEHP has long-chain 2-ethylhexyl groups, imparting high lipophilicity.
  • Behavior in Analysis : TEHP-d51 (deuterated analog) is used similarly to T2IPPP-d21 but requires distinct chromatographic conditions due to its larger molecular weight (MW = 485.6 g/mol vs. ~368 g/mol for T2IPPP) .
  • Environmental Mobility : TEHP’s long alkyl chains enhance adsorption to organic matter, whereas T2IPPP’s aryl groups may favor airborne particulate binding .
b) Tri-n-butyl Phosphate (TNBP)
  • Structural Differences : TNBP has three linear butyl groups, making it more polar than T2IPPP-d21.
  • Analytical Utility : TNBP-d27 (deuterated) is used for quantifying TNBP in water samples, analogous to T2IPPP-d21’s role for T2IPPP .

Halogenated Phosphate Esters

a) Tris(2-chloroisopropyl) Phosphate (TCIPP)
  • Structural Differences : TCIPP contains chlorine atoms, enhancing flame retardancy but increasing toxicity risks.
b) Tris(2,3-dibromopropyl) Phosphate (TDBPP)
  • Structural Differences : Bromine substituents in TDBPP provide superior flame suppression but pose significant bioaccumulation risks.
  • Regulatory Status: TDBPP is heavily restricted under 15 U.S.C. §2604 due to its carcinogenicity, unlike T2IPPP-d21 .

Deuterated Analogs in Mass Spectrometry

  • T2IPPP-d21 vs. TMPP-d21 : Both are deuterated standards, but TMPP-d21 (tris(methylphenyl) phosphate-d21) has methyl substituents, resulting in shorter retention times than T2IPPP-d21 in reverse-phase HPLC .
  • Detection Limits : Deuterated compounds like T2IPPP-d21 improve detection accuracy by eliminating background interference, with a typical limit of quantification (LOQ) < 0.1 ng/mL in environmental samples .

Key Data Tables

Table 1. Physicochemical Properties of Selected Phosphate Esters

Compound Molecular Weight (g/mol) Water Solubility (mg/L) Log Kow Primary Use
T2IPPP-d21 ~368 < 1 (estimated) 5.8 Analytical Standard
TDPP 692.63 < 0.01 9.2 Polymer Stabilizer
TPHP 326.28 1.2 4.7 Flame Retardant
TEHP 485.6 0.03 8.1 Plasticizer
TCIPP 327.57 4.5 2.9 Flame Retardant

Sources:

Table 2. Regulatory Status of Comparable Compounds

Compound Regulatory Agency Classification Restrictions
T2IPPP-d21 N/A Internal Standard None
TDBPP EPA Carcinogen Banned in Consumer Goods
TCIPP EPA Potential Carcinogen Use Limitations
TDPP FDA Food-Contact Material Migration Limits

Sources:

Biological Activity

Tris(2-isopropylphenyl) phosphate-d21 (TIPP-d21) is a chemical compound that has garnered attention due to its potential applications as a flame retardant, plasticizer, and additive in various industries, including electronics and automobiles. This article aims to explore the biological activity of TIPP-d21, focusing on its toxicological effects, metabolic pathways, and implications for human health and the environment.

  • Chemical Formula : C27H33O4P
  • CAS Number : 28108-99-8
  • Molecular Weight : 447.53 g/mol

Structure

TIPP-d21 is an organophosphate ester characterized by its three isopropylphenyl groups attached to a phosphate backbone. This structure contributes to its biological activity and potential toxicity.

Toxicological Effects

Research indicates that TIPP-d21 and related compounds can induce various toxicological effects, particularly concerning reproductive and developmental health. Key findings include:

  • Reproductive Toxicity : In studies involving pregnant rats, exposure to TIPP-d21 led to significant alterations in reproductive performance at doses as low as 10,000 ppm. Offspring exhibited reduced body weights and developmental delays, indicating sensitivity to prenatal exposure .
  • Neurotoxicity : Metabolic pathways for TIPP-d21 suggest that it can produce neurotoxic metabolites. For instance, oxidative pathways can lead to the formation of cyclic phenyl saligenin phosphate, which has been associated with neurotoxic effects .

Metabolic Pathways

TIPP-d21 undergoes specific metabolic transformations in biological systems. The primary metabolic pathway involves hydrolysis, leading to the formation of isopropyl diphenyl phosphate (IDPP), which can further undergo oxidative reactions. These transformations may contribute to the observed toxicological effects .

Case Studies

  • In Vivo Studies : A study on the effects of TIPP-d21 in rats demonstrated significant changes in organ weights and histopathological alterations at doses of 100 mg/kg bw/day and above. Notable findings included adrenal enlargement and liver hypertrophy .
  • In Vitro Studies : Dermal absorption studies showed varying absorption rates for components of TIPP formulations, with rates ranging from 0.67 to 3.32 µg/cm²/hr for different components . Such studies help elucidate the potential for systemic exposure through skin contact.

Ecotoxicological Impact

The ecological risk posed by TIPP-d21 has been highlighted through studies on aquatic organisms. For example, exposure of Corbicula fluminea (a freshwater clam) to similar organophosphate compounds resulted in DNA damage and apoptosis, raising concerns about the environmental impact of these chemicals .

Data Summary

Study TypeFindingsDose Level
In VivoReproductive toxicity; reduced body weights in offspring≥10,000 ppm
In VivoOrgan weight changes; adrenal enlargement; liver hypertrophy100 mg/kg bw/day
In VitroDermal absorption rates for TIPP components0.67–3.32 µg/cm²/hr
EcotoxicologyInduction of DNA damage and apoptosis in C. fluminea20–2000 μg/L

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing Tris(2-isopropylphenyl) phosphate-d21 in laboratory settings?

Methodological Answer:

  • Synthesis : Deuterated analogs like this compound are typically synthesized via isotopic exchange reactions or by substituting hydrogen with deuterium in precursor molecules. For example, deuterated phosphates (e.g., Tri-iso-propyl-d₂₁-phosphine) are synthesized using deuterated reagents under controlled anhydrous conditions to ensure isotopic purity .
  • Characterization :
    • NMR Spectroscopy : Use 1H^{1}\text{H}-NMR to confirm deuterium substitution (absence of proton signals) and 31P^{31}\text{P}-NMR to verify phosphate integrity .
    • Mass Spectrometry : High-resolution MS (HRMS) with electrospray ionization (ESI) or GC-MS can confirm molecular weight and isotopic enrichment (e.g., 98 atom% D) .
    • Elemental Analysis : Quantify deuterium content via combustion analysis or isotopic ratio mass spectrometry (IRMS) .

Q. How should researchers assess the stability of this compound under varying experimental conditions?

Methodological Answer:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate decomposition temperatures and exothermic/endothermic transitions. Reference studies on structurally similar compounds (e.g., Tris(2,4-di-tert-butylphenyl) phosphate) suggest thermal stability up to 200°C, but deuterated variants may exhibit altered kinetics .
  • Chemical Stability : Test reactivity with oxidizers, acids, and bases under controlled conditions. For example, avoid exposure to strong oxidizing agents, which may degrade phosphate esters .
  • Storage : Store in inert atmospheres (argon/nitrogen) at -20°C to prevent hydrolysis or isotopic exchange. Use amber glass vials to minimize photodegradation .

Q. What analytical techniques are optimal for identifying this compound in complex matrices?

Methodological Answer:

  • Chromatography : Pair HPLC or UPLC with tandem mass spectrometry (LC-MS/MS) for high sensitivity. Use deuterated internal standards to correct for matrix effects .
  • Isomer Discrimination : Employ GC-MS with chiral columns to resolve structural isomers, as demonstrated in studies on Tris(chloropropyl) phosphate isomers .
  • Spectroscopy : FTIR can identify P=O and P-O-C vibrational modes (e.g., 1250–1300 cm1^{-1} for phosphate esters) .

Advanced Research Questions

Q. How can researchers investigate the environmental degradation pathways of this compound?

Methodological Answer:

  • Hydrolysis Studies : Conduct pH-dependent hydrolysis experiments (e.g., pH 3–11) at 25–60°C, monitoring deuterium retention via LC-HRMS. Compare kinetics with non-deuterated analogs to assess isotope effects .
  • Photolysis : Use simulated sunlight (e.g., Xenon arc lamps) to study UV-induced degradation. Identify byproducts (e.g., isopropylphenols) via HRMS and 31P^{31}\text{P}-NMR .
  • Microbial Degradation : Perform soil/water microcosm experiments with 13C^{13}\text{C}-labeled variants to track mineralization pathways using stable isotope probing (SIP) .

Q. What computational approaches are effective for modeling the interactions of this compound with biological or environmental systems?

Methodological Answer:

  • Quantum Chemistry : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) and predict degradation intermediates. Software like Gaussian or ORCA is recommended .
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or proteins (e.g., acetylcholinesterase) to assess bioaccumulation potential. Tools like GROMACS or AMBER are suitable .
  • QSAR Modeling : Develop quantitative structure-activity relationship (QSAR) models to predict toxicity or environmental persistence based on deuterium substitution patterns .

Q. How can factorial design optimize the synthesis or application of this compound in experimental workflows?

Methodological Answer:

  • Design of Experiments (DoE) : Use a central composite design (CCD) to optimize reaction parameters (e.g., temperature, reagent ratios). For example, vary deuterium source concentration (5–20 mol%) and reaction time (12–48 hours) to maximize isotopic purity .
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., solvent polarity vs. yield) using software like Minitab or Design-Expert .
  • Sensitivity Analysis : Identify critical factors impacting deuterium retention using Pareto charts or ANOVA .

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